molecular formula C18H27N3O4S B5091228 1-(4-methylpiperazino)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-1-ethanone

1-(4-methylpiperazino)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-1-ethanone

Cat. No.: B5091228
M. Wt: 381.5 g/mol
InChI Key: CDILPGAUQFIDHD-UHFFFAOYSA-N
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Description

1-(4-methylpiperazino)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-1-ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpiperazino)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-1-ethanone typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and etherification. Common reagents used in these reactions include methylpiperazine, pyrrolidine, sulfonyl chlorides, and phenols. Reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis in batch reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpiperazino)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperazino)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylpiperazino)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-1-propanone
  • 1-(4-methylpiperazino)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-1-butanone

Uniqueness

1-(4-methylpiperazino)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-1-ethanone is unique due to its specific structural features, such as the presence of both piperazine and pyrrolidine rings, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-15-13-16(26(23,24)21-7-3-4-8-21)5-6-17(15)25-14-18(22)20-11-9-19(2)10-12-20/h5-6,13H,3-4,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDILPGAUQFIDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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